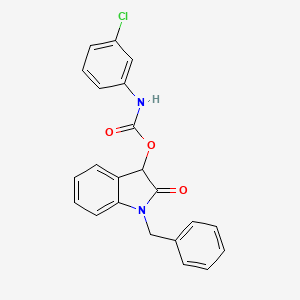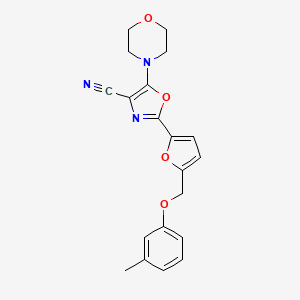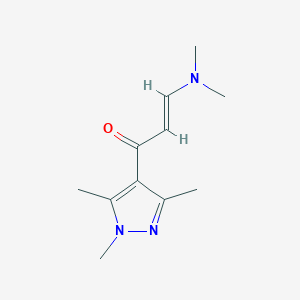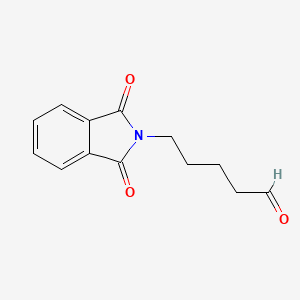
5-(Pyrrolidin-1-yl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrrolidin-1-yl)pyridin-3-amine is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds . The compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of the Mannich reaction . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring, on the other hand, is planar and aromatic .Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, including structures similar to 5-(Pyrrolidin-1-yl)pyridin-3-amine, play a fundamental role in the chemistry of important biological molecules like heme and chlorophyll. Their synthesis often involves the condensation of amines with carbonyl-containing compounds. Pyrrolidine derivatives, a category to which this compound belongs, are utilized in a variety of chemical reactions for the preparation of hydroxypyrroles, aldehydes, ketones, acids, esters, and various reduced forms. These compounds are not only foundational in the synthesis of complex organic molecules but also serve as intermediates, wetting agents, and solvents in industrial applications due to their relatively low toxicity. The importance of these derivatives extends to the synthesis of polypyrroles, which form electrically conducting, highly stable films (Anderson & Liu, 2000).
Advanced Synthetic Techniques
Innovative methods for synthesizing pyrrolidine derivatives include the aza-Payne rearrangement of 2,3-aziridin-1-ols, facilitating the efficient production of diastereomerically and enantiomerically pure pyrrolidines. This process highlights the versatility and strategic importance of pyrrolidine structures in organic synthesis, providing a pathway from simple aziridinols to complex pyrrolidine frameworks with high stereochemical fidelity (Schomaker et al., 2007).
Application in Catalysis
Ceria-supported nanogold has been demonstrated to efficiently catalyze the oxidation of cyclic amines, including pyrrolidine, to lactams. This transformation is crucial for producing chemical feedstocks like 2-pyrrolidone from pyrrolidine. The process showcases the industrial and chemical significance of pyrrolidine derivatives in synthesizing valuable compounds, such as the precursor to nylon-6, through environmentally friendly aerobic oxidation methods (Dairo et al., 2016).
Theoretical and Computational Studies
Density Functional Theory (DFT) calculations on compounds structurally related to this compound, such as APNC, have explored their tautomerization and nonlinear optical (NLO) properties. These studies not only provide insight into the electronic properties and potential applications of pyrrolidine derivatives in materials science but also underscore their relevance in the development of photochromic materials and NLO devices (Wazzan & Safi, 2017).
Orientations Futures
The future directions for research on 5-(Pyrrolidin-1-yl)pyridin-3-amine could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
5-pyrrolidin-1-ylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-5-9(7-11-6-8)12-3-1-2-4-12/h5-7H,1-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDFWBNEYOCJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)

![{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2815861.png)
![3-(2-methylphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)
![1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815866.png)

![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)


![Methyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2815875.png)